Benzenecarbothioyl chloride
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Overview
Description
Benzenecarbothioyl chloride, also known as 2-thiophenoyl chloride, is a chemical compound with the molecular formula C7H5ClS . It has an average mass of 156.633 Da and a monoisotopic mass of 155.980042 Da .
Molecular Structure Analysis
The molecular structure of Benzenecarbothioyl chloride consists of a benzene ring attached to a carbonyl group (C=O) and a sulfur-chloride group (S-Cl) .Physical And Chemical Properties Analysis
Benzenecarbothioyl chloride is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Reactivity and Solvolysis in Microemulsions
Benzenecarbothioyl chloride, also known as benzoyl chloride, shows significant reactivity in nonionic microemulsions. The solvolysis reactivity of benzoyl chlorides in these environments varies based on the electron-withdrawing or donating character of substituents. This reactivity has potential applications as indicators of system properties in microemulsions, offering insights into modifications in interface properties of these systems (Cabaleiro-Lago et al., 2005).
Synthesis of High-Performance Polymers
The reaction between benzoyl chloride and aniline is instrumental in producing high-performance polymers and chemicals. A study developed a microstructured chemical system to carry out this reaction, providing a deeper understanding of its kinetics, which is crucial for optimizing operating conditions in industrial applications (Wang et al., 2015).
Modification of Coal Tar Pitch
Benzoyl chloride has been used for the autocatalytic modification of coal tar pitch, impacting the structure of char formed by the modified pitch. This modification leads to improvements in the softening point, coking value, and β-resin content, indicating potential applications in materials science (Cao et al., 2015).
Derivatization in Liquid Chromatography-Mass Spectrometry
Benzoyl chloride derivatization is used in liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals. This method enables robust monitoring of multiple analytes and can be applied to diverse matrices, indicating its importance in biochemical and neurological research (Wong et al., 2016).
Industrialized Production
The synthesis process of benzoyl chloride, starting from toluene, has been improved for industrialized production. This new process features shorter reaction times, easy control, lower raw material costs, and higher yield, making it significant for large-scale industrial applications (Jian, 2008).
Catalysis and Organic Synthesis
In organic synthesis, benzoyl chlorides react efficiently in the presence of an iridium catalyst to produce substituted naphthalenes and anthracenes. This process is crucial for the synthesis of complex organic compounds, highlighting its role in catalysis and chemical synthesis (Yasukawa et al., 2002).
Surface Chemistry Studies
Benzoyl chloride plays a role in surface chemistry studies, such as examining the interactions of benzalkonium chloride with films of meibum, corneal cells lipids, and whole tears. These studies are crucial for understanding the surface chemistry of ophthalmic formulations (Georgiev et al., 2011).
Microviscosity and Hydration Studies
Benzoyl chloride is used in studies exploring the molecular mechanisms associated with diffusion-controlled reactions at polymer hydration regions. These studies are significant for understanding solvolysis reactions and the impact of microviscosity and hydration on them (Verma et al., 2009).
Safety and Hazards
properties
IUPAC Name |
benzenecarbothioyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClS/c8-7(9)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUYNGXMQRGJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenecarbothioyl chloride | |
CAS RN |
3335-22-6 |
Source
|
Record name | benzenecarbothioyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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